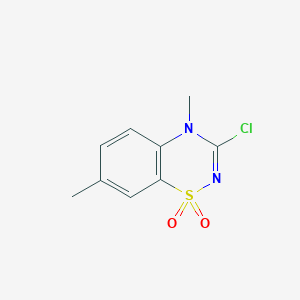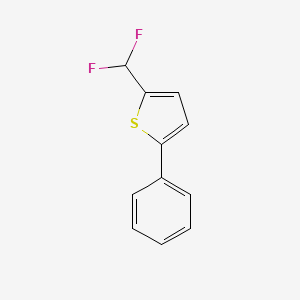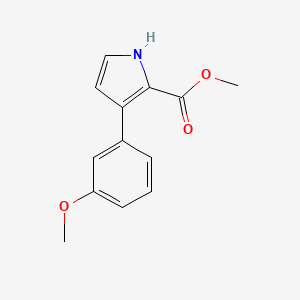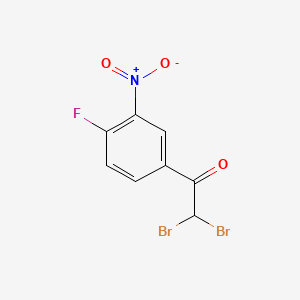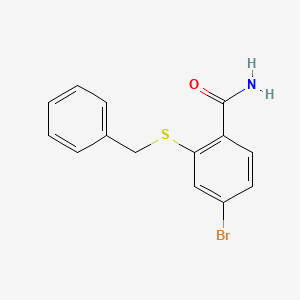
2-(Benzylthio)-4-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylthio)-4-bromobenzamide is an organic compound that features a benzylthio group and a bromine atom attached to a benzamide core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the benzylthio and bromine substituents imparts unique chemical properties to the molecule, making it a valuable subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-4-bromobenzamide typically involves the following steps:
Bromination: The starting material, 4-aminobenzamide, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. This step introduces the bromine atom at the 4-position of the benzamide ring.
Thioether Formation: The brominated intermediate is then reacted with benzylthiol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the benzylthio group at the 2-position. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylthio)-4-bromobenzamide undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid, dichloromethane.
Reduction: LiAlH4, catalytic hydrogenation, ethanol, tetrahydrofuran (THF).
Substitution: Amines, thiols, potassium carbonate (K2CO3), DMF, DMSO.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Debrominated benzamide.
Substitution: Substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
2-(Benzylthio)-4-bromobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological targets, such as proteins and nucleic acids.
Industrial Applications: The compound is explored for its potential use in the synthesis of other valuable chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 2-(Benzylthio)-4-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding interactions, further modulating the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzylthio)benzamide: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
4-Bromobenzamide: Lacks the benzylthio group, leading to reduced potential for covalent interactions with biological targets.
2-(Methylthio)-4-bromobenzamide: Contains a methylthio group instead of a benzylthio group, affecting its chemical and biological properties.
Uniqueness
2-(Benzylthio)-4-bromobenzamide is unique due to the presence of both the benzylthio and bromine substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C14H12BrNOS |
|---|---|
Peso molecular |
322.22 g/mol |
Nombre IUPAC |
2-benzylsulfanyl-4-bromobenzamide |
InChI |
InChI=1S/C14H12BrNOS/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,17) |
Clave InChI |
YXLBXPGXJIYCED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=C(C=CC(=C2)Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13709157.png)

![3-(Dibenzo[b,d]furan-2-yl)azetidine Hydrochloride](/img/structure/B13709168.png)


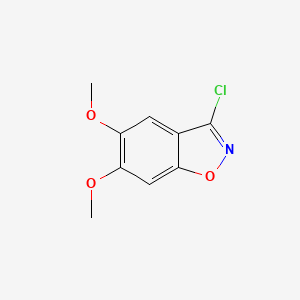
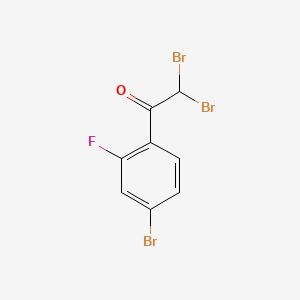
![2-Boc-6,7-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13709199.png)
